Home > Products > Screening Compounds P78368 > 1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea
1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea -

1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea

Catalog Number: EVT-8300316
CAS Number:
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea is a chemical compound with the molecular formula C12H17N3OC_{12}H_{17}N_{3}O and a molecular weight of 219.28 g/mol. This compound features a benzyl group, a pyrrolidine ring, and a urea moiety, which contribute to its unique chemical properties. It is classified as an organic compound and falls under the category of urea derivatives, which are known for their diverse biological activities.

Source

The compound can be synthesized through various methods, primarily involving the reaction of pyrrolidinamine with benzyl isocyanate. It is available from chemical suppliers and databases such as BenchChem and Chemsrc, which provide detailed specifications and safety data for research purposes .

Classification

1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea is classified within the broader category of urea derivatives. Ureas are compounds that contain the functional group -NH2CO-, and they are often investigated for their pharmacological properties, making them significant in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea typically involves the following steps:

  1. Reagents: The primary reagents used are benzyl isocyanate and (3S)-pyrrolidinamine.
  2. Reaction Conditions: The reaction is conducted in solvents such as dichloromethane or tetrahydrofuran under controlled temperature to facilitate the formation of the desired product.
  3. Formation of Hydrochloride Salt: The resulting urea derivative may be treated with hydrochloric acid to obtain its hydrochloride salt form, enhancing solubility and stability.

Technical Details

In industrial settings, automated reactors and continuous flow systems may be employed to streamline the synthesis process, improving yield and efficiency. Purification techniques such as recrystallization or chromatography are utilized to ensure product purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea can be represented as follows:

  • Molecular Formula: C12H17N3OC_{12}H_{17}N_{3}O
  • Structural Features:
    • A benzyl group (C6H5CH2-C_{6}H_{5}CH_{2}-)
    • A pyrrolidine ring (C4H9NC_{4}H_{9}N)
    • A urea linkage (NHC(=O)NH-NH-C(=O)-NH-)

Data

The compound's InChI string is: InChI=1S/C12H17N3O/c13-12(14)10-5-2-1-3-8(10)11(15)9-4-6-16-7-9/h1-4,9,11H,5-8H2,(H2,13,14) .

Chemical Reactions Analysis

Reactions

1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea can undergo several types of chemical reactions:

  1. Oxidation: This process can yield various urea derivatives with different oxidation states.
  2. Reduction: Reduction reactions may convert the urea group into amine derivatives.
  3. Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Technical Details

Common reagents for these reactions include:

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Nucleophiles like amines or thiols under basic conditions.
Mechanism of Action

The mechanism of action for 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea primarily involves its interaction with biological targets such as enzymes and receptors. Its unique structure allows it to form stable complexes with proteins, facilitating studies on enzyme-substrate interactions.

Process

The binding affinity and specificity of this compound can lead to alterations in biological pathways, making it a valuable tool in biochemical assays and drug development.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties like melting point and boiling point are not extensively documented, general characteristics include:

  • Molecular Weight: 219.28 g/mol
  • Density: Not available
    These properties influence its behavior in various chemical environments.

Chemical Properties

The reactivity of 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea allows it to participate in multiple chemical transformations, making it useful in synthetic organic chemistry.

Applications

1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea has several scientific applications:

  1. Chemistry: It serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for potential biological activities, including enzyme inhibition and interaction studies.
  3. Medicine: Explored as a lead compound for drug development targeting specific pathways.
  4. Industry: Utilized in producing specialty chemicals and materials due to its stability and reactivity .

This compound exemplifies the intersection of organic synthesis and biological research, highlighting its potential in advancing medicinal chemistry and industrial applications.

Introduction to 1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea in Contemporary Medicinal Chemistry

Role of Urea Derivatives in Small-Molecule Drug Discovery

Urea-based compounds constitute a structurally diverse class of bioactive molecules characterized by a carbonyl group flanked by two nitrogen atoms. This motif enables distinctive three-dimensional hydrogen bonding with biological targets, often conferring enhanced binding affinity and selectivity compared to amide or carbamate analogs [2] [8]. The urea's dual hydrogen-bond donor/acceptor capacity facilitates interactions with polar residues in enzyme active sites or receptor binding pockets, making it a versatile pharmacophore. Clinically successful urea-containing drugs include kinase inhibitors (sorafenib), cannabinoid receptor antagonists (rimonabant), and carbonic anhydrase inhibitors (acetazolamide) [8].

In multitarget-directed ligand (MTDL) design, urea derivatives serve as adaptable linkers between pharmacophores. Three strategic approaches exist:

  • Linked pharmacophores: Urea connects distinct pharmacophoric units via a spacer (e.g., polymethylene chains), maintaining individual target engagement [2].
  • Fused pharmacophores: Urea directly integrates adjacent structural motifs, optimizing steric tolerance (e.g., dual H₂/gastrin receptor antagonists) [2].
  • Merged pharmacophores: Urea unifies overlapping structural features of two ligands, minimizing molecular weight (e.g., histamine H₃R antagonists with Aβ aggregation inhibitors) [2] [4].

1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea exemplifies merged design, where the urea simultaneously constitutes part of the pyrrolidine pharmacophore and a benzyl-targeting element.

Table 2: Pharmacological Advantages of Urea Derivatives in Drug Design

PropertyUrea DerivativesAmide AnalogsCarbamate Analogs
Hydrogen-bonding capacityDual donor/acceptorDonor/acceptorAcceptor only
Metabolic stabilityModerate-highVariableLow-moderate
Conformational flexibilityModerateLowModerate
Suitability for MTDL linkingHigh (flexible linkage)ModerateLow
Bioisosteric applicationsPeptide bonds, amidesEsters, carboxylic acidsCarbonates, esters

Significance of Pyrrolidine Scaffolds in GPCR-Targeted Therapeutics

Pyrrolidine, a saturated five-membered nitrogen heterocycle, ranks among the most prevalent scaffolds in G-protein-coupled receptor (GPCR) therapeutics due to its structural mimicry of endogenous amine transmitters and favorable physicochemical properties [4] [6]. Its conformational rigidity restricts rotational freedom, enhancing target selectivity, while the basic nitrogen facilitates salt-bridge formation with conserved aspartate residues in Class A GPCR orthosteric sites. Approximately 15% of GPCR-targeting clinical candidates incorporate pyrrolidine or its derivatives [6].

1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea’s design leverages several pyrrolidine advantages:

  • Stereochemical versatility: The chiral C3 position enables enantioselective GPCR engagement. The (S)-configuration often shows superior affinity for aminergic receptors versus (R)-counterparts [5] [9].
  • Vector diversification: Substituents at C3 project into diverse receptor subpockets (e.g., benzyl-urea extends toward extracellular loops or dimer interfaces) [6] [9].
  • Bivalent ligand compatibility: The scaffold supports linker attachment for dimeric receptor targeting (e.g., chemokine receptor modulators described in US6489354B1) [9].

Recent advances highlight pyrrolidine-based MTDLs for central nervous system disorders. For example, dual 5-HT₆R antagonist/cholinesterase inhibitors with polymethylene-linked pyrrolidines demonstrate enhanced efficacy in Alzheimer’s models compared to monofunctional agents [2] [4]. Similarly, histamine H₃R antagonists fused with acetylcholine esterase inhibitors on pyrrolidine cores exhibit pro-cognitive effects via synergistic neurotransmission modulation [4].

Table 3: Clinical-Stage Pyrrolidine-Containing GPCR Ligands

Drug CandidatePrimary TargetsTherapeutic AreaStructural Features
LatrepirdineH₁R, 5-HT₆RAlzheimer’s disease3-Pyrrolidine substitution
SB-6995515-HT₅ARAnxiety/depressionN1-Arylalkyl, C3-carboxamide
ABT-652CXCR2Inflammatory disordersC3-linked arylurea
PF-384472FAAH/CB₁Pain managementPyrrolidinyl ureas

Research Gaps and Opportunities in Stereoselective Agonist Design

The (3S)-stereochemistry of 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea presents underexplored opportunities for precision GPCR targeting. Stereoisomers frequently exhibit orders-of-magnitude differences in affinity/efficacy due to diastereomeric protein complexes [5] [9] [10]. For instance, (S)-pyrrolidine-3-yl derivatives show 10-100× enhanced affinity for dopamine D₂ and serotonin 5-HT₁A receptors versus (R)-enantiomers in antipsychotic candidates [9]. Key research gaps include:

  • Stereospecific SAR elucidation: Limited data correlating pyrrolidine C3 configuration with signaling bias (e.g., G-protein vs. β-arrestin pathways) [6] [10].
  • Allosteric site exploitation: Chiral ureas may access asymmetric allosteric pockets in GPCR dimers, but predictive design tools remain underdeveloped [4] [6].
  • Metabolic chirality retention: In vivo racemization risks at C3 could compromise enantiopurity, necessitating stability studies [5] [7].

Computational approaches offer promising solutions:

  • Molecular dynamics simulations: Model enantiomer binding stability in GPCR active vs. inactive states using solved structures (e.g., β₂AR, D₃R templates) [6].
  • Machine learning classifiers: Predict stereoselective efficacy using GPCR-targeted compound libraries with chiral indices [10].
  • Covalent docking strategies: Design irreversible enantioselective ligands targeting non-conserved cysteines near orthosteric sites [10].

The synthesis of both 1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea and its (R)-enantiomer (as hydrochloride salt) enables direct pharmacological comparison [5] [7]. Such studies could validate structure-based hypotheses about stereochemical preferences in understudied GPCRs like trace amine-associated receptors (TAARs) or orphan receptors.

Properties

Product Name

1-Benzyl-3-[(3S)-pyrrolidin-3-yl]urea

IUPAC Name

1-benzyl-3-[(3S)-pyrrolidin-3-yl]urea

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C12H17N3O/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H2,14,15,16)/t11-/m0/s1

InChI Key

BDXCSHCRUMBDCX-NSHDSACASA-N

SMILES

C1CNCC1NC(=O)NCC2=CC=CC=C2

Canonical SMILES

C1CNCC1NC(=O)NCC2=CC=CC=C2

Isomeric SMILES

C1CNC[C@H]1NC(=O)NCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.